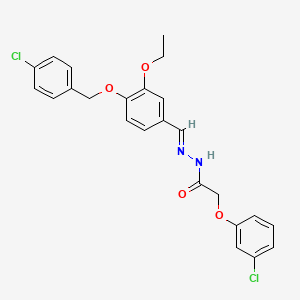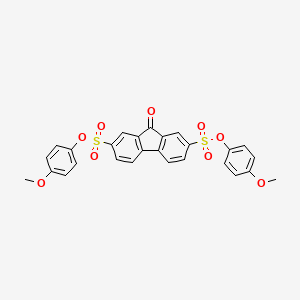
bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate is a complex organic compound with the molecular formula C27H20O9S2. This compound is known for its unique structural properties, which include a fluorene core substituted with methoxyphenyl and sulfonate groups. It is used in various scientific research applications due to its chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate typically involves the condensation of 9-fluorenone with 4-methoxyphenol in the presence of a sulfonating agent. The reaction is catalyzed by bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups, which facilitate nearly 100% conversion of 9-fluorenone with high selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted fluorene compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound’s unique structural properties make it useful in studying biological interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonate groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The methoxyphenyl groups contribute to its binding affinity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-methylphenyl) 9-oxo-9H-fluorene-2,7-disulfonate
- Bis(3-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate
- Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate
Uniqueness
Bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its electron-donating ability, making it more reactive in certain chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C27H20O9S2 |
|---|---|
Peso molecular |
552.6 g/mol |
Nombre IUPAC |
bis(4-methoxyphenyl) 9-oxofluorene-2,7-disulfonate |
InChI |
InChI=1S/C27H20O9S2/c1-33-17-3-7-19(8-4-17)35-37(29,30)21-11-13-23-24-14-12-22(16-26(24)27(28)25(23)15-21)38(31,32)36-20-9-5-18(34-2)6-10-20/h3-16H,1-2H3 |
Clave InChI |
ZCEQFFQEDXWEQJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,4-Dichlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15081592.png)
![4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15081600.png)
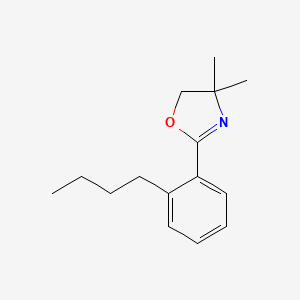
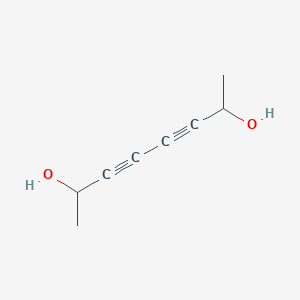
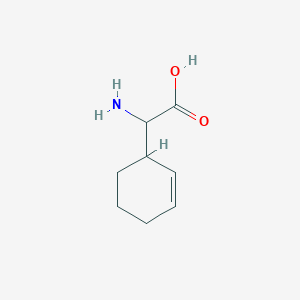
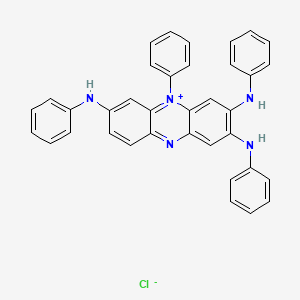
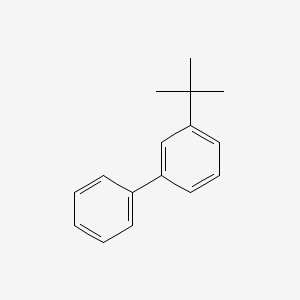

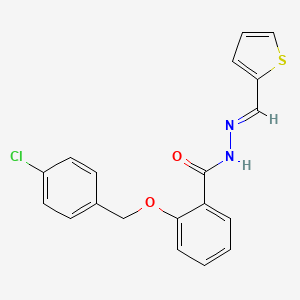

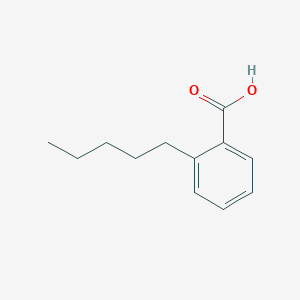
![N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15081666.png)
![3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081668.png)
